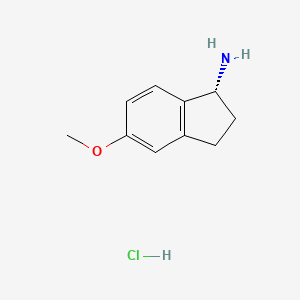
1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one” is likely an organic compound that contains a ketone functional group (C=O), two fluorine atoms attached to the same carbon atom, and a phenyl ring with two chlorine substituents. The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electronegativity of the fluorine and chlorine atoms, which could cause polarity in the molecule. The presence of the ketone group could also introduce planarity to the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The ketone group could undergo nucleophilic addition reactions, and the carbon-fluorine bonds could undergo substitution reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine and chlorine atoms could increase the compound’s density and boiling point compared to similar compounds without these halogens .Scientific Research Applications
Chemical Reactions and Synthesis :
- Tetrachloro-1,2-difluoroethane reacts with azoles like pyrazole and imidazole, leading to the formation of derivatives and difluoro-di(3,5-dimethyl-1H-pyrazol-1yl)ethene. This reaction involves the replacement of chlorine atoms in dichlorodifluoroethene (Petko et al., 2011).
- The fluoride ion-catalyzed 1,2-desilylative defluorination process can convert 1-(3'-Chlorophenyl)-1-trimethylsilyl-1,2,2,2-tetrafluoroethane into various 1-substituted 2,2-difluorostyrenes (Nakamura & Uneyama, 2007).
Structural Studies and Molecular Properties :
- The crystal structure of chlorfluazuron, which includes a 1-(3,5-dichlorophenyl) component, has been analyzed, revealing its molecular arrangement and interactions (Cho et al., 2015).
- A study on 3-(3,5-Dichlorophenyl)benzene-1,2-diol, a potential metabolite of 3,5-dichlorobiphenyl, provided insights into its molecular structure, including intra and intermolecular hydrogen bonding (Dhakal et al., 2019).
Applications in Material Science :
- Novel copolymers containing 3,5-difluoro and dichlorophenyl groups have been developed, showing high glass transition temperatures and potential use in advanced materials (Kharas et al., 2000).
- Mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups, including those with dichlorophenyl components, have been synthesized and characterized as n-type semiconductors for use in electronics (Facchetti et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as cyclin-a2 and cyclin-dependent kinase 2 .
Mode of Action
It’s possible that it interacts with its targets in a manner similar to related compounds, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one . These factors can include temperature, pH, and the presence of other compounds.
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one involves the reaction of 3,5-dichlorobenzoyl chloride with 2,2-difluoroethylamine in the presence of a base to form the desired product.", "Starting Materials": [ "3,5-dichlorobenzoyl chloride", "2,2-difluoroethylamine", "Base (such as triethylamine or sodium hydroxide)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 3,5-dichlorobenzoyl chloride in a solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or sodium hydroxide to the solution.", "Step 3: Slowly add 2,2-difluoroethylamine to the solution while stirring.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent such as ethyl acetate or dichloromethane.", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |
CAS No. |
1253787-55-1 |
Molecular Formula |
C8H4Cl2F2O |
Molecular Weight |
225 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



